molecular formula C16H18N2O5S B2668668 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide CAS No. 946286-10-8

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide

Cat. No. B2668668
CAS RN: 946286-10-8
M. Wt: 350.39
InChI Key: SZXPZTRGBLCHCA-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which are often used in the development of drugs. The benzo[d][1,3]dioxol-5-yl group is a common moiety in many bioactive compounds .


Molecular Structure Analysis

The molecular structure of a similar compound, benzo[d][1,3]dioxol-5-yl-2-(6 … - DOAJ, has been analyzed .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzo[d][1,3]dioxol-5-yl derivatives have been studied for their antibacterial properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, Sodium (E)-3- (benzo [d] [1,3]dioxol-5-yl)-3-oxoprop-1-en-1-olate, have been reported .

Scientific Research Applications

Synthesis and Catalytic Applications

Research has been conducted on the synthesis of various sulfonamide derivatives, showcasing their potential in catalysis and organic synthesis. For instance, the synthesis and characterization of N-salicylaldimine ligands and their vanadium(V) complexes have demonstrated catalytic activity in sulfoxidation reactions, suggesting that related sulfonamide compounds could serve as catalysts in similar chemical transformations (Schulz et al., 2011).

Antimicrobial Evaluation

New N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives have been synthesized and evaluated for their antimicrobial properties. This research indicates that sulfonamide compounds can be functionalized to enhance water solubility and biological activity, suggesting potential applications in developing antimicrobial agents (Fadda et al., 2016).

Luminescent Properties

Metal-organic frameworks (MOFs) constructed with sulfonate–carboxylate ligands and various pillars, including 1,3-di(4-pyridyl)propane, have demonstrated novel structural topologies and luminescent properties. These findings suggest that incorporating sulfonamide groups into MOF structures could lead to new materials with potential applications in sensing, lighting, and display technologies (Liu et al., 2013).

Drug Design and Molecular Interaction

Studies on N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide and related compounds have focused on their crystal structures and molecular interactions. These insights are crucial for drug design and development, indicating that sulfonamide derivatives can be tailored for specific interactions within biological systems (Kumar et al., 2012).

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemicals with appropriate safety measures. For example, benzo[d][1,3]dioxol-5-yl derivatives should be handled in a well-ventilated area, avoiding inhalation of vapors, and contact with skin or eyes .

properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c19-24(20,18-11-13-4-1-2-7-17-13)9-3-8-21-14-5-6-15-16(10-14)23-12-22-15/h1-2,4-7,10,18H,3,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXPZTRGBLCHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide

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